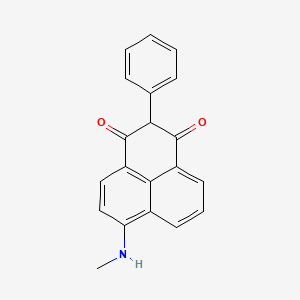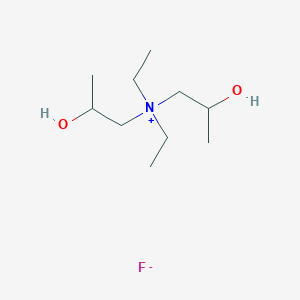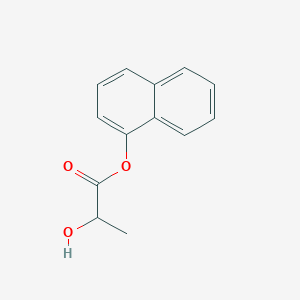
Naphthalen-1-yl 2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalen-1-yl 2-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalen-1-ol with 2-hydroxypropanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalen-1-yl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl 2-oxopropanoate.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming naphthalen-1-yl 2-hydroxypropanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Naphthalen-1-yl 2-oxopropanoate.
Reduction: Naphthalen-1-yl 2-hydroxypropanol.
Substitution: Various naphthalen-1-yl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of naphthalen-1-yl 2-hydroxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-1-ol and 2-hydroxypropanoic acid, which may exert biological effects through various pathways. The compound’s interactions with enzymes and receptors are subjects of ongoing research to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-1-yl acetate: Similar in structure but with an acetate group instead of a 2-hydroxypropanoate group.
Naphthalen-1-yl butanoate: Contains a butanoate group, differing in the length of the carbon chain.
Naphthalen-1-yl benzoate: Features a benzoate group, introducing aromaticity to the ester group.
Uniqueness: Naphthalen-1-yl 2-hydroxypropanoate is unique due to the presence of the 2-hydroxypropanoate group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
113737-30-7 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
naphthalen-1-yl 2-hydroxypropanoate |
InChI |
InChI=1S/C13H12O3/c1-9(14)13(15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3 |
InChI-Schlüssel |
ILIFPWMQVSLOAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1=CC=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


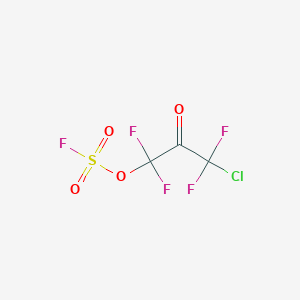
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)

![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)


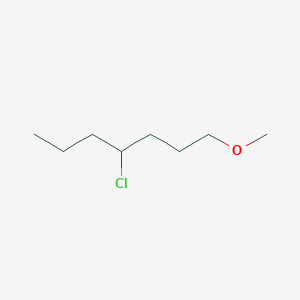
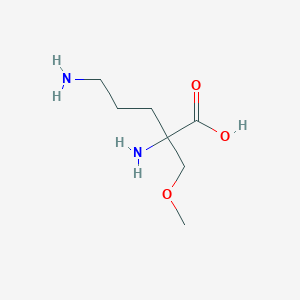
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
